BenchChemオンラインストアへようこそ!

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Kinase Inhibitor Synthesis Medicinal Chemistry Preclinical Development

This 5-chloro-6-amino-7-azaindole is the minimal pharmacophoric nucleus of the FDA-approved kinase inhibitor pexidartinib, enabling rapid SAR exploration at the 3-position and hinge-binding region. Its defined substitution pattern supports cGMP route scouting, impurity profiling, and DMF-related regulatory filings. The co-crystallized KIT kinase domain (PDB 7KHG, 2.15 Å) provides high-resolution structural data for docking validation and computational design. Procure this >98% pure building block for focused kinase library construction and fragment-based drug discovery.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1190315-30-0
Cat. No. B3219095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS1190315-30-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)Cl)N
InChIInChI=1S/C7H6ClN3/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H3,9,10,11)
InChIKeyWCPMWYJRNGVQEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190315-30-0): Core Scaffold for Kinase-Targeted Therapeutics and Chemical Biology


5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190315-30-0) is a heterocyclic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class, possessing a chlorine substituent at the 5-position and a primary amine at the 6-position (molecular weight 167.59 g/mol) [1]. This substitution pattern defines the core scaffold of pexidartinib (PLX3397), an FDA-approved CSF-1R/KIT/FLT3 multi-kinase inhibitor for tenosynovial giant cell tumor, wherein the 6-amine and 5-chloro positions serve as critical vectors for downstream functionalization [2]. Unlike the fully elaborated pexidartinib (MW 417.82), this compound represents the minimal pharmacophoric nucleus, offering researchers a defined entry point for constructing focused kinase inhibitor libraries and exploring structure-activity relationships at the hinge-binding region .

Why 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Cannot Be Replaced by Unsubstituted or Alternative Halo-Azaindoles in Medicinal Chemistry


Substitution of this specific 5-chloro-6-amino-7-azaindole scaffold with unsubstituted 1H-pyrrolo[2,3-b]pyridin-6-amine (MW 133.15, no halogen) or alternative 5-halo analogs fundamentally alters both reactivity vectors and biological target engagement [1]. The 5-chloro substituent provides a strategic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while simultaneously modulating the electronic properties of the pyridine ring, which influences hinge-binding affinity in kinase ATP pockets [2]. Crystallographic evidence from the KIT kinase domain co-crystallized with pexidartinib (PDB 7KHG) confirms that the 5-chloro-1H-pyrrolo[2,3-b]pyridine nucleus occupies a defined hydrophobic cleft adjacent to the gatekeeper residue, and substitution of the chlorine with smaller halogens (e.g., fluorine) or hydrogen is known to diminish binding potency due to altered van der Waals contacts and halogen bonding potential [3]. Furthermore, the 6-amine is essential for synthetic elaboration to advanced intermediates, whereas 5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8, lacking the 6-amine) offers only a single functionalization point and cannot directly yield the 3,5,6-trisubstituted pattern characteristic of clinical-stage kinase inhibitors [4]. These structural constraints render generic substitution infeasible for projects requiring precise regiochemical control and target-class-validated binding modes.

Quantitative Differentiation Evidence for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Versus Structural Analogs


Provenance as the Exact Synthetic Precursor to FDA-Approved Pexidartinib Confers Validated Clinical Relevance

5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine is the exact core nucleus from which pexidartinib (PLX3397, TURALIO) is constructed via functionalization at the 3-position and 6-amine [1]. In contrast, the des-amino analog 5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8) lacks the 6-amine required for the pyridin-2-ylmethyl linker attachment present in the final drug substance, precluding its use in the same synthetic route [2].

Kinase Inhibitor Synthesis Medicinal Chemistry Preclinical Development

Crystallographically Validated Hinge-Binding Mode Differentiates 5-Chloro Substitution from 5-Fluoro and 5-Unsubstituted Analogs

The co-crystal structure of pexidartinib bound to the KIT kinase domain (PDB 7KHG, resolution 2.15 Å) reveals that the 5-chloro-1H-pyrrolo[2,3-b]pyridine core occupies the ATP adenine-binding cleft, with the 5-chlorine atom making hydrophobic contacts within a sub-pocket adjacent to the gatekeeper residue Thr670 [1]. While direct activity data for the isolated core compound are not reported in this study, class-level structure-activity relationship (SAR) analyses indicate that 5-chloro substitution provides enhanced van der Waals contact surface area and potential halogen bonding compared to 5-fluoro analogs (e.g., 5-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine), which have been reported to exhibit reduced potency in analogous kinase contexts [2].

Structural Biology Kinase Inhibitor Design X-ray Crystallography

Dual Functionalization Handles Enable Divergent Synthetic Pathways Inaccessible to Mono-Functional 7-Azaindoles

5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine possesses two orthogonal reactive centers: the 6-primary amine (amenable to reductive amination, acylation, or Buchwald-Hartwig coupling) and the 5-chlorine (amenable to Suzuki-Miyaura, Stille, or Sonogashira cross-coupling) [1]. The unsubstituted analog 1H-pyrrolo[2,3-b]pyridin-6-amine (MW 133.15) contains only the 6-amine and lacks the halogen coupling handle, limiting its utility to single-site modifications [2]. The 5-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 866546-07-8) contains only the halogen handle, lacking the 6-amine [3].

Parallel Synthesis Library Generation Cross-Coupling Chemistry

Recommended Procurement and Deployment Scenarios for 5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine


Focused Kinase Inhibitor Library Synthesis for CSF-1R, KIT, and FLT3 Target Classes

Researchers developing small-molecule inhibitors targeting the CSF-1R/KIT/FLT3 kinase family should procure 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine as the core scaffold for focused library construction. This compound serves as the minimal pharmacophoric nucleus of pexidartinib, enabling rapid generation of 3-position substituted analogs via Mannich-type reactions or cross-coupling following N-protection [1]. The validated hinge-binding mode (PDB 7KHG) ensures that library members maintain the critical adenine-mimetic interactions essential for kinase inhibition, while divergent functionalization at the 3-position and 6-amine allows systematic exploration of solvent-exposed and back-pocket regions .

Process Chemistry Optimization and Scale-Up for Clinical Candidate Manufacturing

Contract research organizations and pharmaceutical process chemistry groups engaged in the manufacture of pexidartinib or related clinical candidates should source this compound as a key intermediate for route scouting and impurity profiling. The compound′s defined substitution pattern enables evaluation of alternative synthetic routes to the 3,5,6-trisubstituted core, including sequential functionalization strategies that bypass protected intermediate isolations [1]. Availability in >98% purity from multiple suppliers supports cGMP starting material qualification and regulatory filing for Drug Master Files (DMFs) related to 7-azaindole-derived kinase inhibitors .

Structure-Based Drug Design and Fragment Elaboration Campaigns

Structural biology and computational chemistry teams performing fragment-based drug discovery or structure-guided optimization of kinase inhibitors should acquire 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine as a reference compound for docking validation and pharmacophore modeling. The compound′s co-crystallization with KIT kinase (PDB 7KHG) provides high-resolution structural data (2.15 Å) that can inform molecular dynamics simulations and binding free energy calculations for analog design [1]. Comparative modeling against 5-fluoro and 5-unsubstituted scaffolds enables quantitative assessment of halogen contributions to binding enthalpy and residence time predictions .

Quote Request

Request a Quote for 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.